Boc-3-chloro-L-phenylalanine

説明

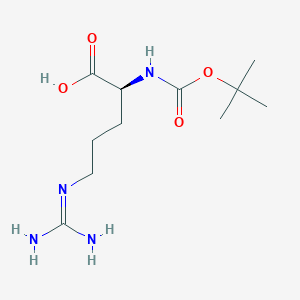

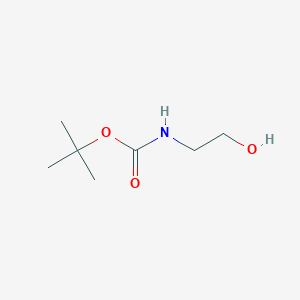

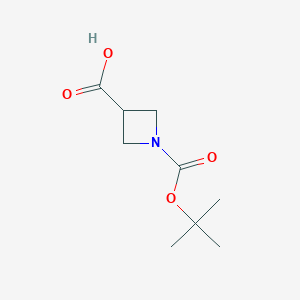

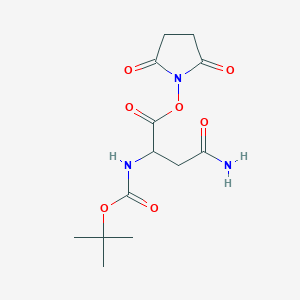

Boc-3-chloro-L-phenylalanine is a non-proteinogenic L-alpha-amino acid. It is a derivative of L-phenylalanine in which one of the meta-hydrogens of the phenyl group has been replaced by a chlorine .

Synthesis Analysis

The synthesis of Boc-3-chloro-L-phenylalanine involves the replacement of one of the meta-hydrogens of the phenyl group in L-phenylalanine with a chlorine . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis

Boc-3-chloro-L-phenylalanine has a complex molecular structure. It contains a total of 38 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Physical And Chemical Properties Analysis

Boc-3-chloro-L-phenylalanine is a light yellow to white powder . It has a predicted density of 1.336 g/cm3 and a predicted boiling point of 339.5°C . Its melting point is 215-216°C .科学的研究の応用

-

Antimicrobial and Antioxidant Activity

- Field : Biochemistry and Microbiology .

- Application : Amide derivatives of 4-nitro-L-phenylalanine were synthesized and screened for antimicrobial and antioxidant activities .

- Method : The derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .

- Results : Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of the compounds showed antibacterial activities. The resultant compounds also showed good activity for DPPH scavenging and ABTS assay methods .

-

Antigen-4 Antagonists

- Field : Immunology .

- Application : Certain derivatives of phenylalanine act as potent antigen-4 antagonists and are studied for inflammatory autoimmune diseases .

- Method : The specific method of application or experimental procedures was not detailed in the available resources .

- Results : The specific results or outcomes obtained were not detailed in the available resources .

-

Antimalarial Activity

- Field : Pharmacology .

- Application : Some hydroxyethylpiperazine derivatives of phenylalanine showed antimalarial activity towards Plasmodium falciparum .

- Method : The specific method of application or experimental procedures was not detailed in the available resources .

- Results : The specific results or outcomes obtained were not detailed in the available resources .

-

Protein Kinase Inhibitors

- Field : Biochemistry .

- Application : Some of the 4-amino-N-acetylphenylalanine amide ATP phosphate ester derivatives are potent protein kinase inhibitors .

- Method : The specific method of application or experimental procedures was not detailed in the available resources .

- Results : The specific results or outcomes obtained were not detailed in the available resources .

-

Anti-HIV Activity

- Field : Virology .

- Application : Cyclic amide derivatives of L-phenylalanine showed significant potential inhibition and toxicity profile for anti-HIV test .

- Method : The specific method of application or experimental procedures was not detailed in the available resources .

- Results : The specific results or outcomes obtained were not detailed in the available resources .

-

Leukotriene A4 Hydrolase Activity

- Field : Biochemistry .

- Application : Different a-amino-b-napthylamides of phenylalanine derivatives are the sensitive fluorogenic substrates for selective in vitro and in vivo assay on leukotriene A4 hydrolase activity .

- Method : The specific method of application or experimental procedures was not detailed in the available resources .

- Results : The specific results or outcomes obtained were not detailed in the available resources .

-

Protection of Amino Functions

- Field : Organic Chemistry .

- Application : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent. Primary amines are unique because they can accommodate two such groups .

- Method : The specific method of application or experimental procedures was not detailed in the available resources .

- Results : The specific results or outcomes obtained were not detailed in the available resources .

-

Pharmaceutical Applications

- Field : Pharmaceutical Chemistry .

- Application : ᴅ- or ʟ-fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents and topography imaging of tumor ecosystems using PET .

- Method : The specific method of application or experimental procedures was not detailed in the available resources .

- Results : The specific results or outcomes obtained were not detailed in the available resources .

-

Self-Assembly into Microspheres

- Field : Material Science .

- Application : Boc-PheTyr-OMe, a Boc-PheTyr analogue with the C-terminus protected by a methyl ester, self-assembles from methanol/water solutions into microspheres .

- Method : The specific method of application or experimental procedures was not detailed in the available resources .

- Results : The specific results or outcomes obtained were not detailed in the available resources .

Safety And Hazards

While specific safety and hazard information for Boc-3-chloro-L-phenylalanine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding inhalation of mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

(2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZHBTHQISEPPP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375785 | |

| Record name | Boc-3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-chloro-L-phenylalanine | |

CAS RN |

114873-03-9 | |

| Record name | 3-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)

![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)